Methyl 5-Bromo-6-methylbenzimidazole-2-carboxylate
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Overview
Description
Methyl 5-Bromo-6-methylbenzimidazole-2-carboxylate is a chemical compound with the molecular formula C10H9BrN2O2. It is a derivative of benzimidazole, a heterocyclic aromatic organic compound. Benzimidazole derivatives are known for their wide range of biological activities and applications in various fields such as medicine, agriculture, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 5-Bromo-6-methylbenzimidazole-2-carboxylate typically involves the bromination of 6-methylbenzimidazole followed by esterification. One common method includes the reaction of 6-methylbenzimidazole with bromine in the presence of a suitable solvent like acetic acid to yield 5-bromo-6-methylbenzimidazole. This intermediate is then reacted with methyl chloroformate in the presence of a base such as triethylamine to form this compound .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and safety in industrial settings .
Chemical Reactions Analysis
Types of Reactions
Methyl 5-Bromo-6-methylbenzimidazole-2-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Oxidation Reactions: The methyl group can be oxidized to form carboxylic acids or aldehydes.
Reduction Reactions: The compound can be reduced to remove the bromine atom or to modify the benzimidazole ring.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium azide, potassium thiocyanate, and various amines. Reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas in the presence of a palladium catalyst are commonly used.
Major Products Formed
Substitution Reactions: Products include various substituted benzimidazole derivatives.
Oxidation Reactions: Products include carboxylic acids, aldehydes, and ketones.
Reduction Reactions: Products include dehalogenated benzimidazole derivatives and reduced benzimidazole rings.
Scientific Research Applications
Methyl 5-Bromo-6-methylbenzimidazole-2-carboxylate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a building block in heterocyclic chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials with specific properties, such as polymers and dyes
Mechanism of Action
The mechanism of action of Methyl 5-Bromo-6-methylbenzimidazole-2-carboxylate is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. Benzimidazole derivatives are known to interact with enzymes and receptors, leading to various biological effects. The bromine and methyl groups may enhance the compound’s ability to bind to these targets, thereby modulating their activity .
Comparison with Similar Compounds
Similar Compounds
- Methyl 5-Bromo-1H-benzimidazole-2-carboxylate
- Methyl 6-Methylbenzimidazole-2-carboxylate
- Methyl 5-Chloro-6-methylbenzimidazole-2-carboxylate
Uniqueness
Methyl 5-Bromo-6-methylbenzimidazole-2-carboxylate is unique due to the presence of both bromine and methyl groups on the benzimidazole ring. This combination of substituents can influence the compound’s reactivity, biological activity, and physical properties. Compared to similar compounds, it may exhibit enhanced antimicrobial or anticancer properties due to the specific electronic and steric effects of the bromine and methyl groups .
Properties
Molecular Formula |
C10H9BrN2O2 |
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Molecular Weight |
269.09 g/mol |
IUPAC Name |
methyl 5-bromo-6-methyl-1H-benzimidazole-2-carboxylate |
InChI |
InChI=1S/C10H9BrN2O2/c1-5-3-7-8(4-6(5)11)13-9(12-7)10(14)15-2/h3-4H,1-2H3,(H,12,13) |
InChI Key |
WAMAXRUXYNQTCM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1Br)N=C(N2)C(=O)OC |
Origin of Product |
United States |
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